(2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid
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Overview
Description
(2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid is an organic compound that features a phenoxyacetic acid backbone with a hydroxyethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid typically involves the reaction of 2-(chloromethyl)phenoxyacetic acid with 2-aminoethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 2-aminoethanol attacks the chloromethyl group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The phenoxyacetic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of (2-{[(2-carboxyethyl)amino]methyl}phenoxy)acetic acid.
Reduction: Formation of (2-{[(2-hydroxyethyl)amino]methyl}phenoxy)ethanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenoxyacetic acid moiety can interact with cell membranes, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: Lacks the hydroxyethylamino substituent, making it less versatile in terms of chemical reactivity.
2-(Chloromethyl)phenoxyacetic acid: Precursor to (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid, but more reactive due to the presence of the chloromethyl group.
2-Aminoethanol: Simple amine with a hydroxyethyl group, used as a reactant in the synthesis of this compound.
Uniqueness
This compound is unique due to the presence of both a hydroxyethylamino group and a phenoxyacetic acid moiety
Properties
Molecular Formula |
C11H15NO4 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-[2-[(2-hydroxyethylamino)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C11H15NO4/c13-6-5-12-7-9-3-1-2-4-10(9)16-8-11(14)15/h1-4,12-13H,5-8H2,(H,14,15) |
InChI Key |
WLDZVRLPICSITI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCO)OCC(=O)O |
Origin of Product |
United States |
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